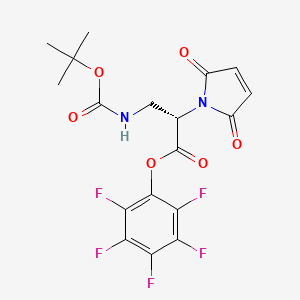
Mal-L-Dap(Boc)-OPfp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-L-Dap(Boc)-OPfp, also known as N-alpha-Maleimido-N-beta-Boc-L-2,3-diaminopropionic acid pentafluorophenyl ester, is a synthetic compound used primarily in the field of chemical biology. It is a derivative of L-diaminopropionic acid, a non-proteinogenic amino acid, and features a maleimide group, a tert-butoxycarbonyl (Boc) protecting group, and a pentafluorophenyl ester. This compound is particularly useful in the synthesis of antibody-drug conjugates (ADCs) due to its ability to form stable linkages with thiol groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-L-Dap(Boc)-OPfp typically involves multiple steps:
Protection of L-diaminopropionic acid: The amino groups of L-diaminopropionic acid are protected using tert-butoxycarbonyl (Boc) groups. This is achieved by reacting L-diaminopropionic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of the maleimide group: The protected L-diaminopropionic acid is then reacted with maleic anhydride to introduce the maleimide group.
Formation of the pentafluorophenyl ester: Finally, the compound is reacted with pentafluorophenol and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost. This often includes the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Mal-L-Dap(Boc)-OPfp undergoes several types of chemical reactions:
Conjugation with thiol groups: The maleimide group readily reacts with thiol groups through a Michael addition reaction, forming stable covalent bonds.
Deprotection of Boc groups: The Boc protecting groups can be removed under acidic conditions, revealing free amine groups.
Hydrolysis of the pentafluorophenyl ester: The pentafluorophenyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Conjugation with thiol groups: Typically performed in aqueous or organic solvents at neutral to slightly basic pH.
Deprotection of Boc groups: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis of the pentafluorophenyl ester: Can be carried out using water or aqueous buffers.
Major Products Formed
Conjugation with thiol groups: Forms stable thiol-maleimide linkages.
Deprotection of Boc groups: Results in free amine groups.
Hydrolysis of the pentafluorophenyl ester: Produces the corresponding carboxylic acid.
Scientific Research Applications
Mal-L-Dap(Boc)-OPfp is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a building block for the synthesis of complex molecules, including peptide conjugates and other bioactive compounds.
Biology: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The maleimide group allows for site-specific conjugation to antibodies.
Medicine: Investigated for its potential in drug delivery systems and as a linker in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialized chemicals and materials, including bioconjugates and polymers.
Mechanism of Action
The primary mechanism of action of Mal-L-Dap(Boc)-OPfp involves its ability to form stable covalent bonds with thiol groups. The maleimide group undergoes a Michael addition reaction with thiol groups on proteins or other biomolecules, forming a stable linkage. This property is particularly useful in the development of antibody-drug conjugates, where the compound serves as a linker between the antibody and the cytotoxic drug. The Boc protecting groups can be removed under acidic conditions to reveal free amine groups, allowing for further functionalization.
Comparison with Similar Compounds
Mal-L-Dap(Boc)-OPfp can be compared to other similar compounds, such as:
Mal-L-Dap(Boc)-OH: This compound lacks the pentafluorophenyl ester group and is used primarily as a building block for further functionalization.
Mal-L-Dap(Boc)-NH2: Similar to this compound but with an amine group instead of the pentafluorophenyl ester.
Mal-L-Dap(Boc)-COOH: Contains a carboxylic acid group instead of the pentafluorophenyl ester.
The uniqueness of this compound lies in its pentafluorophenyl ester group, which enhances its reactivity and allows for efficient conjugation with thiol groups. This makes it particularly valuable in the synthesis of antibody-drug conjugates and other bioconjugates.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F5N2O6/c1-18(2,3)31-17(29)24-6-7(25-8(26)4-5-9(25)27)16(28)30-15-13(22)11(20)10(19)12(21)14(15)23/h4-5,7H,6H2,1-3H3,(H,24,29)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDLYOYYCZLWGJ-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F5N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2522808.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2522809.png)
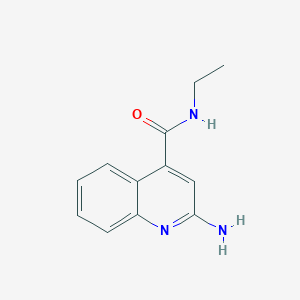
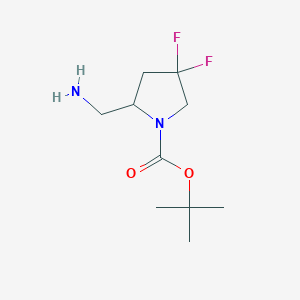
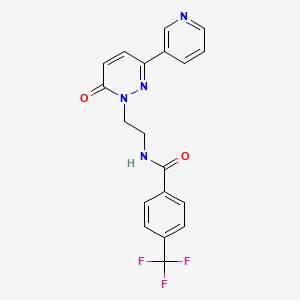
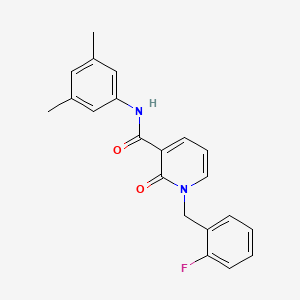

![2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2522817.png)
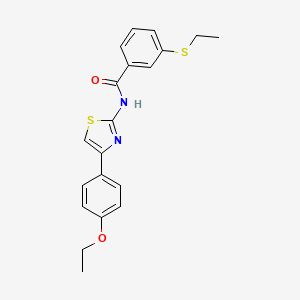
![(E)-N'-(4-(dimethylamino)benzylidene)-3-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)propanehydrazide](/img/structure/B2522819.png)


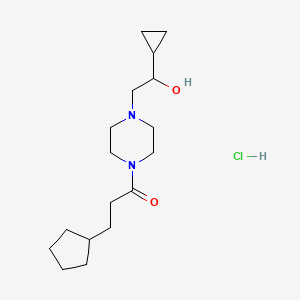
![(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2522825.png)
